Cycloocta[def]biphenylene

Electrochemistry Cyclic Voltammetry Electron Affinity

Cycloocta[def]biphenylene (CAS 36230-20-3) is a polycyclic benzenoid hydrocarbon of formula C₁₆H₁₀. It features a biphenylene core annelated with a cyclooctatetraene (COT) ring, yielding a forced planar 8-membered ring that exhibits paratropic (antiaromatic) character.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 36230-20-3
Cat. No. B14682592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloocta[def]biphenylene
CAS36230-20-3
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC=C3C2=C4C3=CC=CC4=C1
InChIInChI=1S/C16H10/c1-2-6-12-8-4-10-14-13-9-3-7-11(5-1)15(13)16(12)14/h1-10H
InChIKeyMIVPGLMEYKOZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloocta[def]biphenylene (CAS 36230-20-3) for Scientific Procurement: A Specialized Benzenoid Paratropic Hydrocarbon


Cycloocta[def]biphenylene (CAS 36230-20-3) is a polycyclic benzenoid hydrocarbon of formula C₁₆H₁₀ [1]. It features a biphenylene core annelated with a cyclooctatetraene (COT) ring, yielding a forced planar 8-membered ring that exhibits paratropic (antiaromatic) character [2]. First synthesized and characterized by Wilcox et al., this hydrocarbon is classified as a 'stable benzenoid paratropic hydrocarbon' and has become a benchmark system for the study of antiaromaticity in fused polycycles [3].

Why cycloocta[def]biphenylene Cannot Be Replaced by Biphenylene or Other Simple PAHs in Anti-aromaticity Research


Cycloocta[def]biphenylene is not simply a larger analogue of biphenylene. The annelation of a planar cyclooctatetraene ring onto the biphenylene framework introduces a 4n π-electron system that generates a paratropic ring current opposite in sign to the diamagnetic ring current of benzenoid aromatics [1]. This antiaromatic character is absent in biphenylene itself, whose ¹H NMR shifts align with standard diamagnetic PAH models. Furthermore, substitution by the bis-annelated analogue dicycloocta[def,jkl]biphenylene is not straightforward, as the paratropic ¹H NMR effects in the mono-cyclooctannelated compound are demonstrably intermediate between those of biphenylene and the far less stable bis-annelated system [2]. The forced planarity of the COT ring in cycloocta[def]biphenylene—stabilized by the fused benzo rings—creates an electronic environment fundamentally different from non-planar cyclooctatetraene itself [3].

Quantitative Differentiation Evidence for cycloocta[def]biphenylene vs. Closest Analogs


Electrochemical Reduction Potential Anomaly: +440 mV Deviation from Standard PAH Line

In a comparative cyclic voltammetry study, cycloocta[def]biphenylene (compound 8) exhibited a +440 mV positive deviation from the linear correlation line established for 76 standard polycyclic aromatic hydrocarbons, whereas the parent compound biphenylene conformed to the line. This indicates that cycloocta[def]biphenylene is far more difficult to reduce (i.e., has a lower electron affinity) than predicted by its HMO LUMO energy, and this deviation cannot be explained by a two-electron reduction pathway as observed for the tetradehydrocyclodecabiphenylenes [1].

Electrochemistry Cyclic Voltammetry Electron Affinity

Paratropic (Antiaromatic) ¹H NMR Chemical Shifts: Measured and Calculated Ring Current Effects

A complete ¹H NMR spectral analysis performed on 14 polycyclic hydrocarbons related to biphenylene (10) including cycloocta[def]biphenylene (1) and dicycloocta[def,jkl]biphenylene (7) demonstrated that the paratropic ¹H NMR effects in cycloocta[def]biphenylene are intermediate in magnitude between those of the parent biphenylene (diamagnetic reference) and the strongly paratropic dicyclooctabiphenylene [1]. The McWeeny ring current model provided a self-consistent description of observed chemical shifts with an average deviation of only 0.00082 ppm and a standard deviation of 0.0025 ppm across the data set [1]. Calculated ring currents for cycloocta[def]biphenylene show a paratropic contribution from the COT ring that is partially attenuated relative to dicyclooctabiphenylene by the presence of the biphenylene substructure [2].

NMR Spectroscopy Antiaromaticity Ring Current Effects

Forced Planarity of the Cyclooctatetraene Ring: Bond Length Range and Structural Distortion

X-ray crystallographic analysis of a closely related benzocyclobutene-fused cyclooctabiphenylene (the only crystal structure in this compound class) revealed that the fused cyclooctatetraene ring is forced into an essentially planar conformation, with C–C bond lengths ranging from 1.34 to 1.53 Å [1]. In contrast, isolated cyclooctatetraene adopts a non-planar tub conformation with alternating bond lengths of ~1.33 and ~1.46 Å specifically to avoid the antiaromatic destabilization associated with planarity [2]. The forced planarity in the annelated system is a direct consequence of the rigid biphenylene framework and is responsible for the paratropic ring current—a property entirely absent in free cyclooctatetraene.

X-ray Crystallography Bond Length Alternation Conformational Analysis

Synthesis Access and Physical Stability for Practical Laboratory Use

Cycloocta[def]biphenylene was prepared via double Wittig reaction of biphenylene bisylide with glyoxal, followed by dehydrogenation [1]. The compound is described as a 'stable benzenoid paratropic hydrocarbon' that can be isolated and handled as a solid at ambient temperature [2]. This represents a significant practical advantage over the bis-annelated analogue dicycloocta[def,jkl]biphenylene, which is reported as 'an unstable blue-black' solid with limited bench-top lifetime [3]. The benzo-fused analog (compound 8) is reported as 'somewhat more stable than 7 but less stable than 1' in the 1985 series [4]. These gradations of stability directly affect the logistical feasibility of sourcing, shipping, storing, and using these compounds in experimental settings.

Synthetic Methodology Compound Stability Procurement Feasibility

Iterated-Hückel Bond Length Predictions and σ-Strain Contributions to Molecular Geometry

Crystallographic analysis combined with iterated-Hückel molecular orbital calculations demonstrated that the experimentally observed bond lengths in the cycloocta-fused biphenylene framework are reasonably reproduced (to within 0.03 Å) only when explicit σ-strain contributions are incorporated into the theoretical model [1]. This finding confirmed that the geometry of a forced-planar antiaromatic ring system cannot be adequately described by standard π-electron Hückel theory alone, an insight that was subsequently applied to the understanding of anomalous bond lengthening in the cyclobutene rings of higher annelates [2].

Computational Chemistry Molecular Mechanics Bond Length Theory

Recommended Research and Application Scenarios for Cycloocta[def]biphenylene Based on Quantitative Differentiation Evidence


Calibration Standard for Electrochemical Electron-Affinity Models of Non-Alternant PAHs

Cycloocta[def]biphenylene is uniquely suited as a calibration compound for empirical electron-affinity or reduction-potential models that must account for antiaromatic destabilization. Its +440 mV deviation from the standard PAH line [1] provides a well-characterized outlier that can be used to test and refine computational models for predicting the reduction potentials of other non-alternant, antiaromatic, or strained polycyclic systems. Researchers developing LUMO-based electrochemical screening methods for organic semiconductors should include this compound in their validation sets.

Reference Compound for Paratropic Ring Current Quantification in Fused Annulene Systems

The comprehensive ¹H NMR chemical shift dataset and associated ring current analysis (McWeeny model, 0.0025 ppm precision) [1] establish cycloocta[def]biphenylene as a reference standard for calibrating NMR-based aromaticity indices (NICS, ring current maps, GIMIC calculations) in fused systems containing both aromatic and antiaromatic rings. Its intermediate paratropic magnitude between biphenylene and dicyclooctabiphenylene allows its use as a benchmark in multi-reference aromaticity studies.

Validation Benchmark for Computational Geometry Optimization of Strained Antiaromatic Molecules

The crystallographically determined bond lengths (1.34–1.53 Å) and the demonstrated necessity of σ-strain corrections to achieve agreement within 0.03 Å [1] make this compound family a rigorous test case for computational methods (DFT, coupled-cluster, force-field) that must simultaneously handle π-electron antiaromaticity and geometric strain. Theoretical chemistry groups developing new functionals or parameterizations can use cycloocta[def]biphenylene as a small-molecule validation target where both electronic and geometric complexity are present.

Organic Electronics Research Requiring a Planar, Electron-Deficient Polycyclic Core

The forced planar COT ring, combined with the relatively low electron affinity evidenced by the positive reduction potential deviation [1], positions cycloocta[def]biphenylene as a candidate core structure for n-type organic semiconductors and electron-transport materials. Its ambient stability and well-characterized electronic structure facilitate rational derivatization for tuning frontier orbital energies in materials discovery programs.

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